molecular formula C8H6BrNO2 B12065760 (E)-3-(5-Bromopyridin-3-YL)acrylic acid CAS No. 118419-98-0

(E)-3-(5-Bromopyridin-3-YL)acrylic acid

Katalognummer: B12065760
CAS-Nummer: 118419-98-0
Molekulargewicht: 228.04 g/mol
InChI-Schlüssel: PSCWUGHUOHMPAK-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(5-Bromopyridin-3-YL)acrylic acid is an organic compound that features a brominated pyridine ring attached to an acrylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-Bromopyridin-3-YL)acrylic acid typically involves the bromination of pyridine derivatives followed by coupling reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under palladium catalysis . This method is favored for its efficiency and ability to produce high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors and optimized conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-3-(5-Bromopyridin-3-YL)acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the brominated pyridine ring to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-3-(5-Bromopyridin-3-YL)acrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings with specific properties.

Wirkmechanismus

The mechanism of action of (E)-3-(5-Bromopyridin-3-YL)acrylic acid involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can participate in various binding interactions with enzymes and receptors, influencing their activity. The acrylic acid moiety can also undergo reactions that modulate the compound’s biological activity. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (E)-3-(5-Bromopyridin-3-YL)acrylic acid is unique due to its combination of a brominated pyridine ring and an acrylic acid moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Eigenschaften

CAS-Nummer

118419-98-0

Molekularformel

C8H6BrNO2

Molekulargewicht

228.04 g/mol

IUPAC-Name

(E)-3-(5-bromopyridin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C8H6BrNO2/c9-7-3-6(4-10-5-7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+

InChI-Schlüssel

PSCWUGHUOHMPAK-OWOJBTEDSA-N

Isomerische SMILES

C1=C(C=NC=C1Br)/C=C/C(=O)O

Kanonische SMILES

C1=C(C=NC=C1Br)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.